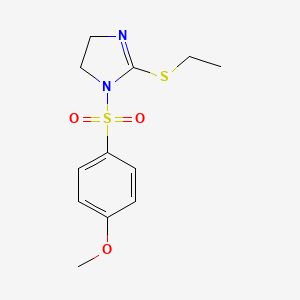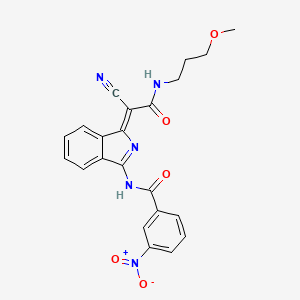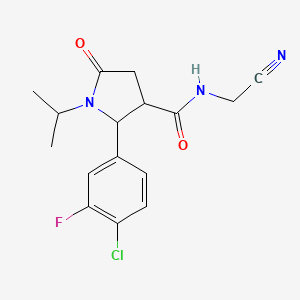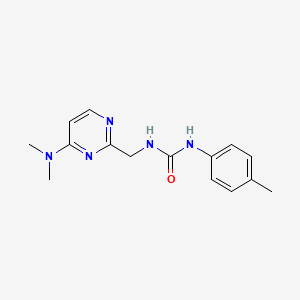
2-Ethylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-Ethylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole" is a derivative of dihydroimidazole, which is a class of heterocyclic compounds characterized by a ring structure containing two nitrogen atoms. The presence of the ethylsulfanyl and methoxyphenylsulfonyl groups suggests that this compound could have interesting chemical properties and potential biological activity.
Synthesis Analysis
The synthesis of related dihydroimidazole derivatives has been reported in the literature. For instance, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized from substituted 1,2-phenylenediamine, showing that the introduction of sulfanyl groups to the imidazole ring is a feasible synthetic approach . Another related synthesis involves the alkylation of sodium ethanesulfinate with haloethyl-nitroimidazoles to produce a new antitrichomonal agent . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of dihydroimidazole derivatives can be complex, with the potential for various substituents to influence the overall molecular conformation. For example, the synthesis of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate and its derivatives demonstrated the ability to introduce different functional groups, which were confirmed by spectral analyses and, in some cases, X-ray analyses . This suggests that the molecular structure of "2-Ethylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole" could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The reactivity of dihydroimidazole derivatives can lead to the formation of novel heterocyclic ring systems, as seen in the synthesis of various imidazo-fused oxadiazoles and thiadiazoles . The presence of both nucleophilic and electrophilic sites within these molecules allows for diverse chemical transformations. The ethylsulfanyl and methoxyphenylsulfonyl groups in the compound of interest may also participate in chemical reactions, potentially leading to the synthesis of new compounds with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroimidazole derivatives can vary widely depending on their substitution patterns. For example, the synthesis of 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide involved the use of IR, 1H-NMR, 13C-NMR, and mass spectral data to confirm the structure of the synthesized compound . Similarly, the properties of "2-Ethylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole" could be characterized using these techniques to determine its suitability for various applications.
Scientific Research Applications
Antimicrobial and Antifungal Activities
The synthesis and characterization of compounds related to 2-Ethylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole have shown significant antimicrobial and antifungal activities. A study by Patil et al. (2010) demonstrated that novel sulfones derived from this chemical structure exhibited significant antibacterial activity against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. Furthermore, these compounds also showed antifungal activity against strains like Candida albicans and Saccharomyces cerevisiae, suggesting their potential as broad-spectrum antimicrobial agents Patil, G. Krishnamurthy, H. Bhojya Naik, Prashant R. Latthe, M. Ghate, 2010.
Antiprotozoal Activity
Another study focused on derivatives of 2-Ethylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole, demonstrating their effectiveness against protozoal infections. Pérez‐Villanueva et al. (2013) synthesized a series of benzimidazole derivatives that showed strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, even outperforming metronidazole in some cases. This highlights the potential of these compounds as antiprotozoal agents Pérez‐Villanueva, A. Hernández-Campos, L. Yépez-Mulia, C. Méndez-Cuesta, O. Méndez-Lucio, F. Hernández‐Luis, R. Castillo, 2013.
Material Science Applications
In material science, compounds with similar structures have been evaluated for their potential applications. For instance, sulfonated polyimides incorporating benzimidazole groups have been synthesized and assessed for their suitability in fuel cell applications, showing promise due to their high proton conductivity and good thermal and mechanical stability Kangcheng Chen, Zhaoxia Hu, N. Endo, J. Fang, Mitsuru Higa, K. Okamoto, 2010.
properties
IUPAC Name |
2-ethylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-3-18-12-13-8-9-14(12)19(15,16)11-6-4-10(17-2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHLSGOIOVCBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553758.png)
![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553759.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2553761.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2553762.png)

![5h,6h,7h-Pyrrolo[1,2-c]imidazole](/img/structure/B2553764.png)

![2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide](/img/structure/B2553767.png)
![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2553771.png)
![N~4~-(4-ethoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2553772.png)

